Gentacycol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentacycol is typically produced through a semi-synthetic process. The initial step involves the fermentation of Micromonospora purpurea to produce the gentamicin complex. This complex is then purified and chemically modified to enhance its antibacterial properties .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. The extracted product is then subjected to various purification steps, including filtration, crystallization, and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Gentacycol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .
Scientific Research Applications
Gentacycol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of aminoglycoside antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in the development of new antibiotics and in studies of antibiotic resistance.
Mechanism of Action
Gentacycol exerts its effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of this compound are the 30S ribosomal protein S12 and 16S ribosomal RNA .
Comparison with Similar Compounds
Similar Compounds
Gentacycol is part of the aminoglycoside class of antibiotics, which includes other compounds such as:
- Streptomycin
- Neomycin
- Tobramycin
- Amikacin
Uniqueness
What sets this compound apart from other aminoglycosides is its broad spectrum of activity and its effectiveness against both gram-positive and gram-negative bacteria. Additionally, this compound is often used in combination with other antibiotics to enhance its efficacy and reduce the risk of resistance .
Properties
Molecular Formula |
C21H45N5O11S |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(3R,4S)-2-[(2R,3S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11?,12-,13+,14-,15-,16+,17?,18+,19?,20?,21?;/m1./s1 |
InChI Key |
NWQISSNHRDDWRM-DKCGYYHQSA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C([C@@H](CC2N)N)OC3[C@@H]([C@@H](C(CO3)(C)O)NC)O)O)N)NC.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Origin of Product |
United States |
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